3-Methoxybenzoyl cyanide
Overview
Description
3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .
Molecular Structure Analysis
The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .Scientific Research Applications
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Cyanation Reactions
- Field : Organic & Biomolecular Chemistry
- Application : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly .
- Method : Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported . This involves the use of combined cyano-group sources in a variety of cyanation reactions .
- Results : The use of combined cyanide sources has been shown to be an effective method for carrying out cyanation reactions .
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Non-toxic Cyanide Sources
- Field : Organic & Biomolecular Chemistry
- Application : The present review gives an overview over non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
- Method : Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
- Results : Over the years, many approaches towards non-toxic alternatives for cyanation reactions have been reported .
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Cyanobenzotriazole and Cyano (benz)imidazole
- Field : Organic & Biomolecular Chemistry
- Application : 1-Cyanobenzotriazole has been frequently used as an electrophilic cyanation reagent since the middle of the 1990s .
- Method : This reagent can be used for reactions with either heteroatom or with C-nucleophiles .
- Results : The use of 1-Cyanobenzotriazole has been shown to be an effective method for carrying out cyanation reactions .
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Electrophilic Cyanide-Transfer Reactions
- Field : Organic & Biomolecular Chemistry
- Application : Electrophilic cyanide-transfer reactions are a key transformation in organic chemistry .
- Method : These reactions involve the transfer of a cyanide group from an electrophilic source to a nucleophile .
- Results : Electrophilic cyanide-transfer reactions have been shown to be an effective method for synthesizing a wide range of nitrile compounds .
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Cyanation of Benzylic Chlorides
- Field : Organic & Biomolecular Chemistry
- Application : The group of Jianji Wang reported the cyanation of different benzylic chlorides by palladium and copper catalysis .
- Method : This involves the substitution of leaving groups in α-carbonyl- or benzylic-position by cyanide .
- Results : This method has been shown to be an effective way to produce α-amino compounds .
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Cyanogenic Glycosides in Plants
- Field : Environmental Science
- Application : In a natural environment, cyanide exists as cyanogenic glycosides in plant seeds .
- Method : These compounds can be converted into less toxic compounds and excreted with physiological fluids .
- Results : This process helps to detoxify cyanide in the environment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxybenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLCTVJWFATQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494332 | |
Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzoyl cyanide | |
CAS RN |
23194-66-3 | |
Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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